![molecular formula C6H4ClFOS B2558346 2-Fluorobenzenesulfinyl chloride CAS No. 1857077-32-7](/img/structure/B2558346.png)
2-Fluorobenzenesulfinyl chloride
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Overview
Description
“2-Fluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H4ClFO2S . It is also known as “2-Fluorobenzene-1-sulfonyl chloride” and "Benzenesulfonyl chloride, 2-fluoro-" .
Molecular Structure Analysis
The molecular structure of “2-Fluorobenzenesulfonyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 194.611 Da, and the monoisotopic mass is 193.960449 Da .Physical And Chemical Properties Analysis
“2-Fluorobenzenesulfonyl chloride” has a refractive index of 1.537 (lit.), a boiling point of 246-247 °C (lit.), a melting point of 27-30 °C (lit.), and a density of 1.47 g/mL at 25 °C (lit.) .Scientific Research Applications
Activating Hydroxyl Groups for Covalent Attachment
2-Fluorobenzenesulfonyl chloride derivatives, like 4-Fluorobenzenesulfonyl chloride, have been utilized for activating hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biological molecules to solid supports, which is crucial for developing therapeutic applications, such as bioselective separation of lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).
Dehydrogenation of Saturated Bonds
Chloride abstraction from group 9 metal bis(N-heterocyclic carbene) complexes has led to the formation of highly reactive cationic species capable of dehydrogenating saturated CC and BN linkages. This showcases the potential of using sulfonyl chloride derivatives in facilitating complex chemical transformations (Tang et al., 2010).
Sensitive Detection of Sulfide Anion
The development of a highly sensitive chromo- and fluorogenic chemodosimeter for sulfide anion detection in aqueous solutions has been facilitated by compounds like 2,4-Dinitrobenzenesulfonyl-fluorescein. This indicates the role of sulfonyl chloride derivatives in environmental monitoring and analysis (Yang et al., 2009).
Synthesis of Isomeric Fluoronitrobenzene-Sulfonyl Chlorides
The synthesis of isomeric fluoronitrobenzenesulfonyl chlorides, prepared from difluoronitrobenzenes, demonstrates the utility of these compounds in synthesizing novel chemical entities. This process underscores the synthetic versatility of sulfonyl chloride derivatives in organic chemistry (Zhersh et al., 2010).
Atom Transfer Radical Addition Reactions
Fluoroalkylsulfonyl chlorides have been used in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes under photochemical conditions. This illustrates the role of these compounds in adding fluoroalkyl groups to unsaturated carbonyl compounds, showcasing their importance in medicinal chemistry and material science (Tang & Dolbier, 2015).
Safety And Hazards
“2-Fluorobenzenesulfonyl chloride” is classified as a dangerous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment, wearing protective clothing, and ensuring adequate ventilation .
properties
IUPAC Name |
2-fluorobenzenesulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFOS/c7-10(9)6-4-2-1-3-5(6)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSRSXIGBFNTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzene-1-sulfinyl chloride |
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